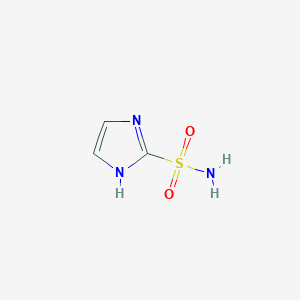

1h-Imidazole-2-Sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-imidazole-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2S/c4-9(7,8)3-5-1-2-6-3/h1-2H,(H,5,6)(H2,4,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTLRCDQMKXMRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611075 | |

| Record name | 1H-Imidazole-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875244-89-6 | |

| Record name | 1H-Imidazole-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-imidazole-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1h Imidazole 2 Sulfonamide and Its Derivatives

General Synthetic Approaches to Imidazole-Sulfonamide Scaffolds

The construction of the imidazole-sulfonamide framework can be achieved through various synthetic routes. These methods often involve the sequential or convergent assembly of the imidazole (B134444) ring and the sulfonamide group.

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like imidazole sulfonamides in a single step from simple starting materials. These reactions are valued for their atom economy and procedural simplicity. A notable example is the one-pot synthesis of tri-aryl imidazole-benzene sulfonamide hybrids. This reaction involves the condensation of benzil (B1666583), an aldehyde, sulfanilamide (B372717), and ammonium (B1175870) acetate (B1210297). mdpi.comfrontiersin.org The use of an ionic liquid, such as diethyl ammonium hydrogen sulfate, can facilitate this transformation, leading to the desired products in good yields with short reaction times. mdpi.com

The general scheme for this multicomponent reaction is as follows:

Reactants: Benzil, Aldehyde, Sulfanilamide, Ammonium Acetate

Catalyst/Solvent: Ionic Liquid (e.g., diethyl ammonium hydrogen sulfate) or Acetic Acid mdpi.comfrontiersin.org

Conditions: Reflux mdpi.com

This approach, a variation of the Debus-Radziszewski imidazole synthesis, allows for the direct incorporation of the sulfonamide moiety from sulfanilamide into the final imidazole structure. wikipedia.orgajrconline.org

A prominent method for constructing 4,5-diphenyl-1H-imidazole-2-sulfonamide derivatives utilizes benzil as a key starting material. In a one-pot, four-component reaction, benzil, an aromatic aldehyde, an amine (such as a sulfanilamide derivative), and ammonium acetate are condensed to form the tetrasubstituted imidazole ring. mdpi.comnih.govscirp.org This reaction is often carried out in glacial acetic acid or in the presence of a catalyst like InCl₃·3H₂O under solvent-free conditions. nih.govcore.ac.uk

For instance, the reaction of benzil, a substituted benzaldehyde, 4-methoxyaniline, and ammonium acetate in refluxing glacial acetic acid yields the corresponding tetra-substituted imidazole. nih.gov Another variation involves the direct use of sulfanilamide in a multicomponent reaction with benzil, an aldehyde, and ammonium acetate, catalyzed by an ionic liquid, to produce 4-(4,5-diphenyl-2-(substituted-phenyl)-1H-imidazol-1-yl)benzenesulfonamides with yields ranging from 75% to 88%. mdpi.com

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Solvent | Product | Yield (%) | Ref |

| Benzil | Phenylacetaldehyde | Sulfanilamide | Ammonium Acetate | Diethyl ammonium hydrogen sulfate | 4-(4,5-Diphenyl-2-phenyl-1H-imidazol-1-yl)benzenesulfonamide | 82 | mdpi.com |

| Benzil | 2-Bromobenzaldehyde | Sulfanilamide | Ammonium Acetate | Diethyl ammonium hydrogen sulfate | 4-(2-(2-Bromophenyl)-4,5-diphenyl-1H-imidazol-1-yl)benzenesulfonamide | 78 | mdpi.com |

| Benzil | 4-Chlorobenzaldehyde | Sulfanilamide | Ammonium Acetate | Diethyl ammonium hydrogen sulfate | 4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)benzenesulfonamide | 85 | mdpi.com |

| Benzil | 5-Chlorosalicylaldehyde | 4-Methoxyaniline | Ammonium Acetate | Glacial Acetic Acid | 4-Chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | - | nih.gov |

| Benzil | 3-Hydroxybenzaldehyde | Ammonium Acetate | - | L-Proline/Ethanol (B145695) | 3-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | - | dvpublication.com |

A common and versatile method for the synthesis of imidazole sulfonamides involves the reaction of a pre-synthesized imidazole-containing precursor with a sulfonyl chloride. This two-step approach allows for greater control over the substitution pattern of both the imidazole ring and the sulfonamide moiety.

The first step typically involves the synthesis of an imidazole ring, often through a condensation reaction. For example, 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol can be prepared by refluxing benzil, 3-hydroxybenzaldehyde, and ammonium acetate in ethanol with L-proline as a catalyst. dvpublication.com In the second step, this imidazole precursor is reacted with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine (B128534) in a solvent like dioxane, to yield the final sulfonamide derivative. dvpublication.comsajet.in

Another strategy involves the use of 2-aminoimidazoles as precursors. For example, 2-aminobenzimidazole, which can be synthesized from the cyclocondensation of o-phenylenediamine (B120857) with cyanogen (B1215507) bromide, can be reacted with benzenesulfonyl chloride to form N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide. The reaction of 2-lithio-1-(triphenylmethyl)imidazole with sulfonyl chlorides also represents a potential route for C-2 functionalization of the imidazole ring. up.ac.za

| Imidazole Precursor | Sulfonyl Chloride | Base/Solvent | Product | Yield (%) | Ref |

| 3-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | Benzenesulfonyl chloride | Triethylamine/Dioxane | 3-(4,5-Diphenyl-1H-imidazol-2-yl)benzenesulfonamide | - | dvpublication.comsajet.in |

| 2-Aminobenzimidazole | Benzenesulfonyl chloride | -/Ethanol | N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide | - |

Furthermore, specialized reagents like imidazole-1-sulfonyl azide (B81097) can be used. This reagent, often prepared from sulfuryl chloride, sodium azide, and imidazole, serves as a diazo-transfer agent and is a precursor for various sulfonamide derivatives. wikipedia.orgmanchester.ac.ukthieme-connect.com

Direct derivatization of the imidazole ring with a sulfonamido group can be achieved through various methods. One such method involves the reaction of imidazole with a suitable sulfonated electrophile. For instance, bis-imidazole sulfonamides can be synthesized by treating imidazole with tris-(4-substituted benzenesulfonate)-diethanolamine in the presence of a base like potassium hydroxide. mdpi.com In this reaction, the imidazolide (B1226674) anion, formed by deprotonation of imidazole, acts as a nucleophile. mdpi.com

This strategy allows for the introduction of two imidazole rings linked by a sulfonamide-containing bridge, creating symmetrical molecules with potential applications in medicinal chemistry. mdpi.com

Advanced Synthetic Strategies for Sulfonamide Formation

Beyond classical condensation and substitution reactions, more advanced synthetic strategies have been developed for the formation of the sulfonamide linkage on an imidazole scaffold.

The oxidation of sulfenamides provides a direct route to sulfonamides. This transformation can be achieved using various oxidizing agents. While general methods for the oxidation of thiols or sulfenamides to sulfonamides are well-documented, specific examples for imidazole derivatives are less common but conceptually applicable. nih.govekb.eg

One documented example involves the electrochemical synthesis of N-cyclohexyl-1-methyl-1H-imidazole-2-sulfonamide. This was achieved from 2-mercapto-1-methylimidazole and cyclohexylamine, with the proposed mechanism involving the oxidation of an intermediate sulfenamide (B3320178) to the final sulfonamide. tue.nl The reaction yielded the product as a white solid. tue.nl

| Sulfenamide Precursor (from) | Oxidizing Conditions | Product | Yield (%) | Ref |

| 2-Mercapto-1-methylimidazole and cyclohexylamine | Electrochemical (3 V) | N-Cyclohexyl-1-methyl-1H-imidazole-2-sulfonamide | 26 | tue.nl |

This method represents a modern approach to sulfonamide synthesis, potentially offering milder reaction conditions compared to traditional methods that may require harsh reagents.

Metal-Catalyzed Sulfonamidation

The formation of the sulfonamide bond on the imidazole ring is frequently achieved through metal-catalyzed cross-coupling reactions. Catalysts based on copper, palladium, and iridium have proven particularly effective in these transformations.

Copper-catalyzed methods are widely used due to the low cost and toxicity of copper. jsynthchem.com These reactions often involve the coupling of an imidazole derivative with a sulfonyl-containing reagent. For instance, a copper(I)-catalyzed cascade reaction has been developed to synthesize complex fused heterocyclic systems starting from imidazole sulfonamides. nih.gov This process involves an intramolecular nucleophilic attack on an N-sulfonylketenimine intermediate, followed by a rearrangement to form the final product. nih.gov Another copper-catalyzed approach involves a three-component reaction of arylboronic acids, nitroarenes, and a sulfur dioxide source like potassium metabisulfite (B1197395) (K₂S₂O₅) to yield sulfonamides. rsc.org A plausible mechanism suggests that an arylsulfinate intermediate is formed, and its interaction with the nitroarene, assisted by the copper catalyst, is a key step. rsc.org Synergistic photoredox and copper catalysis has also been employed to synthesize sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature. acs.org

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for C-N bond formation and have been adapted for sulfonamidation. acs.org These methods can couple imidazole moieties with aryl halides or triflates. nih.gov The development of specialized phosphine (B1218219) ligands has been crucial for achieving high efficiency and selectivity, even with challenging substrates like unsymmetrical imidazoles where regioselectivity is a concern. nih.govresearchgate.net Studies have shown that while imidazoles can inhibit the formation of the active Pd(0)-ligand complex, using a preactivated catalyst solution can overcome this issue. nih.gov

Iridium-catalyzed C-H sulfonamidation offers a direct route to these compounds by activating a C-H bond on the heterocycle and reacting it with a sulfonyl azide. semanticscholar.org This approach avoids the need for pre-functionalized starting materials, enhancing atom economy.

| Catalyst/Reagents | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Copper(I) | Cascade Cyclization/Rearrangement | Synthesizes complex fused imidazo[1,2-a] nih.govthieme-connect.comdiazepin-7(6H)-ones. | nih.gov |

| Copper / K₂S₂O₅ | Three-Component SO₂ Insertion | Couples arylboronic acids, nitroarenes, and a SO₂ source. | rsc.org |

| Palladium / Phosphine Ligands | C-N Cross-Coupling | Highly efficient for coupling imidazoles with aryl halides; overcomes catalyst inhibition. | nih.govresearchgate.net |

| Iridium / Sulfonyl Azides | C-H Sulfonamidation | Direct functionalization of heterocyclic C-H bonds. | semanticscholar.org |

| Photoredox / Copper | Synergistic Catalysis | Uses aryl radical precursors, amines, and a SO₂ source under mild conditions. | acs.org |

Electrochemical Synthesis Approaches

Electrosynthesis has emerged as a green and efficient alternative for preparing sulfonamides, avoiding the need for harsh chemical oxidants or reductants. nih.govtue.nl These methods are typically based on the oxidative coupling of thiols and amines, driven entirely by electricity. acs.org

A common approach involves the electrochemical coupling of a thiol, such as 2-mercapto-1-methylimidazole, with an amine. tue.nltue.nl The reaction is often carried out in an undivided cell using graphite (B72142) or carbon anodes and an iron or platinum cathode. nih.govresearchgate.net The mechanism is believed to proceed through several steps. First, the thiol undergoes anodic oxidation to form a disulfide intermediate. acs.orgtue.nl Subsequently, the amine is oxidized to a radical cation, which then reacts with the disulfide to generate a sulfenamide. nih.govacs.org Further oxidations of the sulfenamide yield the final sulfonamide product. nih.gov Hydrogen gas is produced as the only byproduct at the cathode, contributing to the method's environmental credentials. acs.org

The scope of this electrochemical method is broad, tolerating a variety of functional groups on both the thiol and amine partners. acs.org For less reactive amines, such as imidazole and pyrazole, the addition of pyridine (B92270) as an electron-mediator can facilitate the conversion to the corresponding sulfonamide. nih.govacs.org This technique has been successfully applied to the synthesis of N-cyclohexyl-1-methyl-1H-imidazole-2-sulfonamide and other derivatives in good to excellent yields. tue.nltue.nl

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Methodology | Oxidative coupling of thiols (e.g., 2-mercaptoimidazoles) and amines. | Environmentally benign; avoids chemical oxidants. | nih.govacs.org |

| Cell Setup | Undivided cell with carbon anode and iron/platinum cathode. | Simple and practical experimental setup. | nih.govresearchgate.net |

| Mechanism | Involves disulfide and sulfenamide intermediates formed via radical cations. | Provides insight into the reaction pathway. | acs.orgtue.nl |

| Additives | Pyridine can be used as an electron-mediator for less reactive amines. | Broadens the substrate scope to include heterocycles like imidazole. | nih.govacs.org |

Mechanochemical Synthesis Methods

Mechanochemistry, which utilizes mechanical force from ball-milling to drive chemical reactions, offers a sustainable and highly efficient pathway for sulfonamide synthesis, often in the absence of bulk solvents. researchgate.netacs.org This technique is recognized for its ability to promote reactions between solid reagents, reduce reaction times, and provide access to products that are difficult to obtain through conventional solution-based methods. rsc.org

A notable application is the palladium-catalyzed three-component coupling of aryl bromides, a sulfur dioxide surrogate (K₂S₂O₅), and amines under mechanochemical conditions. thieme-connect.com This approach enables the production of diverse sulfonamides with broad functional group tolerance and can be scaled up to the gram level with good yields. thieme-connect.com Another mechanochemical protocol involves the synthesis of sulfur(VI) fluorides from stable sulfur(VI) 2-methylimidazoles using potassium bifluoride (KHF₂) as the fluorine source in a mixer mill. acs.org This imidazole-to-fluorine exchange demonstrates the power of mechanochemistry to facilitate transformations that might be challenging in solution. researchgate.netacs.org

The use of a mixer mill, such as a Retsch MM400, is common for these syntheses. rsc.orgacs.org The high-energy impact and friction generated within the milling vessel can activate reagents and catalysts, leading to efficient bond formation. cardiff.ac.uk These solvent-free or low-solvent methods align with the principles of green chemistry by minimizing waste and energy consumption. researchgate.net

Sulfur Dioxide Insertion Strategies

The insertion of sulfur dioxide (SO₂) into chemical bonds is a powerful and atom-economical strategy for constructing the sulfonyl group central to sulfonamides. ethernet.edu.etumn.edu Due to the gaseous and toxic nature of SO₂, stable and easy-to-handle SO₂ surrogates are often employed. Common surrogates include 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and potassium metabisulfite (K₂S₂O₅). thieme-connect.comethernet.edu.et

These reactions can be categorized based on their mechanism, including transition metal-catalyzed processes and radical reactions. ethernet.edu.etumn.edu Copper catalysis is frequently used to facilitate the insertion of SO₂ from a surrogate into a molecule. For example, a three-component reaction between arylboronic acids, nitroarenes, and K₂S₂O₅ under copper catalysis produces a range of sulfonamides in good yields. rsc.org Similarly, copper catalysts enable the sulfonamidation of enol silyl (B83357) ethers via SO₂ insertion to create β-keto sulfonamides. rsc.org

A conceptually novel strategy involves the net insertion of SO₂ into the carbon-nitrogen (C-N) bond of primary amines. bioengineer.orgchemrxiv.org This transformation directly converts amines into primary sulfonamides without pre-activation, using a specialized anomeric amide reagent that facilitates both the cleavage of the C-N bond and the delivery of a nitrogen atom to the final product. chemrxiv.org Mechanistic studies suggest this process occurs via a radical chain pathway involving an isodiazene intermediate. bioengineer.org The adaptability of these insertion methods to automated platforms makes them highly valuable for high-throughput library synthesis in drug discovery. bioengineer.orgchemrxiv.org

Synthesis of Hybrid 1H-Imidazole-2-Sulfonamide Compounds

Combining the this compound scaffold with other pharmacologically relevant moieties creates hybrid molecules with potentially enhanced or novel biological activities. Synthetic strategies focus on efficiently linking these diverse chemical structures.

Incorporation of Diverse Heterocyclic Moieties

Hybrid molecules featuring this compound linked to other heterocycles like triazoles, isoxazoles, or phthalazines have been synthesized and investigated. bohrium.comnih.govresearchgate.net

A common strategy for linking heterocycles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry." This method was used to synthesize a series of sulfonyl-1H-1,2,3-triazolo-1H-imidazole-2-sulfonamides. The synthesis started with the preparation of 1-methyl-N-(prop-2-yn-1-yl)-1H-imidazole-2-sulfonamide, which then underwent a cycloaddition reaction with various sulfonyl azides to produce the target hybrid compounds in high yields. bohrium.com

In another example, a novel hybrid compound composed of phthalazine (B143731) and 4,5-dihydro-1H-imidazole cores was synthesized. This core structure was then derivatized at two positions by reacting it with various aryl or alkyl sulfonyl chlorides in an aprotic solvent, yielding di-substituted sulfonamide derivatives. nih.govbohrium.com The synthesis of 2-(isoxazol-3-yl)-1H-imidazole sulfonamide derivatives has also been reported, combining three distinct heterocyclic systems into a single molecular entity. researchgate.netresearchgate.net These examples highlight the modular nature of synthetic chemistry in creating complex molecular architectures from simpler building blocks.

Assembly of Aminoacyl Sulfonamide Structures

The attachment of amino acids or dipeptides to the this compound core results in aminoacyl sulfonamide structures, which are of interest as they can mimic natural peptides and interact with biological targets like enzymes.

Synthetic routes to these structures often employ standard peptide coupling techniques. For instance, derivatives of histamine (B1213489) (an imidazole-containing compound) have been coupled with N-protected tosylureido amino acids using carbodiimide (B86325) reagents to form aminoacyl-histamine conjugates. tandfonline.com A more general method for creating N-(α-aminoacyl)sulfonamides involves the reaction of protected α-amino selenocarboxylates with sulfonyl azides, which proceeds in high yields and is compatible with common amino acid protecting groups. researchgate.net

Nature also provides a blueprint for assembling such structures. The biosynthesis of aminoacyl sulfonamide antibiotics has been elucidated, revealing a series of enzymatic transformations. nih.gov Key steps include the formation of the sulfonamide's N-S bond from L-cysteine via a cupin dioxygenase and the subsequent attachment of an amino acid. This aminoacylation is catalyzed by a tRNA synthetase-like enzyme (SbzA), which transfers an amino acid (L-isoleucine) from its corresponding tRNA directly onto the primary sulfonamide group of a precursor molecule. nih.gov This biosynthetic machinery highlights the sophisticated chemical transformations that can be achieved in biological systems.

Characterization Techniques for Synthesized this compound Derivatives

The structural elucidation of newly synthesized this compound derivatives relies on a combination of spectroscopic and analytical techniques. These methods provide crucial information about the molecular framework, functional groups, and elemental composition of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organic molecules, providing detailed information about the carbon-hydrogen framework. researchgate.netresearchgate.netmdpi.com

¹H NMR spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of protons in a molecule. In the context of this compound derivatives, characteristic chemical shifts are observed for different protons. For instance, the proton of the NH group in the sulfonamide moiety typically appears as a singlet in the downfield region of the spectrum. dvpublication.comripublication.com Aromatic protons of the imidazole and any attached phenyl rings usually resonate as multiplets in the aromatic region (typically δ 6.5-8.5 ppm). dvpublication.comnih.gov The protons of alkyl or other substituent groups will have chemical shifts and splitting patterns that are indicative of their specific chemical environment. nih.gov For example, a singlet for the methyl protons on a 1-methyl-imidazole derivative would be expected. bohrium.com

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

| Compound/Fragment | Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| 3-(4,5-diphenyl-1H-imidazol-2-yl) sulfonamide | O-H | 9.8 | singlet | dvpublication.com |

| Ar-H | 8.71 | singlet | dvpublication.com | |

| N-H | 6.8-7.63 | multiplet | dvpublication.com | |

| N,N-bis[(Benzimidazol-1-yl)ethyl]-4-toluenesulfonamide | Imidazole C-H | 7.42-8.16 | singlet | nih.gov |

| Aromatic protons | 6.89-7.83 | multiplet | nih.gov | |

| Methylene protons | 3.31-3.54 & 3.95-4.27 | triplet | nih.gov | |

| 4-methyl protons | 2.33 | singlet | nih.gov | |

| 1-Methyl-N-(substituted)-1H-imidazole-2-sulfonamide derivatives | NH of sulfonamide | Varies | singlet | bohrium.com |

| Imidazole[1,2-a]pyridine-sulfonamides | Varies | Varies | Varies | imist.ma |

| N-(2,5-Diphenylimidazo[2,1-b] evitachem.combohrium.comthiazol-3-yl)benzenesulfonamide | Aromatic protons | 7.23-7.94 | multiplet | semanticscholar.org |

Note: Chemical shifts are dependent on the solvent and the specific structure of the derivative.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. In this compound derivatives, the carbon atoms of the imidazole ring typically appear in the aromatic region of the spectrum. researchgate.netresearchgate.netmdpi.com For example, in N,N-bis[(benzimidazol-1-yl)ethyl]-4-toluenesulfonamide, the carbon attached to oxygen (C-O) and the carbon attached to the nitro group (in a related derivative) show characteristic peaks. nih.gov The carbons of the sulfonamide group and any alkyl or aryl substituents will also have distinct chemical shifts.

Table 2: Representative ¹³C NMR Spectral Data for this compound Derivatives

| Compound/Fragment | Carbon Type | Chemical Shift (δ, ppm) | Reference |

| N,N-bis[(Benzimidazol-1-yl)ethyl]-4-toluenesulfonamide | CAr-O | 163.23–163.34 | nih.gov |

| CAr-NO2 | 149.03–153.12 | nih.gov | |

| CAr-S | 129.78–144.28 | nih.gov | |

| Methylene carbons | 43.09–45.77 | mdpi.com | |

| Methoxy (B1213986) carbon | 56.18–56.24 | mdpi.com | |

| N-(2,5-Diphenylimidazo[2,1-b] evitachem.combohrium.comthiazol-3-yl)benzenesulfonamide | Aromatic/Heteroaromatic Carbons | 109.04-142.77 | semanticscholar.org |

| Imidazolinone-based sulfonamide | Carbonyl Carbon | 169.2 | dergipark.org.tr |

| Aromatic/Heteroaromatic Carbons | 97.8-163.5 | dergipark.org.tr | |

| Methoxy Carbons | 55.6, 55.9 | dergipark.org.tr |

Note: Chemical shifts are dependent on the solvent and the specific structure of the derivative.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule based on their characteristic absorption of infrared radiation. For this compound derivatives, key vibrational bands include the stretching vibrations of the S=O bonds in the sulfonamide group, which typically appear in the range of 1375–1351 cm⁻¹ and 1185–1150 cm⁻¹. nih.gov The N-H stretching vibration of the sulfonamide group is also a characteristic feature. dvpublication.com Other notable peaks include those for C=N and C=C stretching in the aromatic and imidazole rings.

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Sulfonamide (SO₂) | Asymmetric stretching | 1375–1351 | nih.gov |

| Sulfonamide (SO₂) | Symmetric stretching | 1185–1150 | nih.gov |

| N-H | Stretching | ~3217 | ripublication.com |

| C=N, C=C | Stretching | ~1600-1450 | semanticscholar.org |

| C-H (aromatic) | Stretching | ~3084 | dvpublication.com |

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental formula of a compound. dergipark.org.tr For this compound derivatives, the molecular ion peak [M]⁺ is often observed, which corresponds to the molecular weight of the compound. researchgate.net Fragmentation patterns can help to confirm the presence of the imidazole and sulfonamide moieties.

Table 4: Representative Mass Spectrometry Data for this compound Derivatives

| Compound | Ion | m/z | Reference |

| N,N-bis[(Benzimidazol-1-yl)ethyl]-4-toluenesulfonamide | [M]⁺ | 459.2 | mdpi.com |

| N,N-bis[(Imidazol-1-yl)ethyl]-4-toluenesulfonamide | [M]⁺ | 359.1 | mdpi.com |

| Imidazolinone-based sulfonamide | [M+H]⁺ (Calculated) | 506.1493 | dergipark.org.tr |

| [M+H]⁺ (Found) | 506.1493 | dergipark.org.tr |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. researchgate.netmdpi.comnih.gov The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound. ripublication.comsemanticscholar.org

Table 5: Example of Elemental Analysis Data

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

| N-(2,5,6-triphenylimidazo[2,1-b] evitachem.combohrium.comthiazol-3-yl)benzenesulfonamide | C₂₉H₂₁N₃O₂S₂ | C, 68.62; H, 4.17; N, 8.28; S, 12.63 | C, 68.81; H, 4.25; N, 8.17; S, 12.78 | semanticscholar.org |

| 4-Methyl-N-(2,5,6-triphenylimidazo[2,1-b] evitachem.combohrium.comthiazol-3-yl)benzenesulfonamide | C₃₀H₂₃N₃O₂S₂ | C, 69.07; H, 4.44; N, 8.06; S, 12.29 | C, 68.97; H, 4.51; N, 8.15; S, 12.36 | semanticscholar.org |

| Schiff base derivative | C₂₃H₂₁N₃O₅S | C, 61.19; H, 4.65; N, 9.31; S, 7.09 | C, 61.39; H, 4.46; N, 9.08; S, 6.95 | ripublication.com |

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is instrumental in elucidating the molecular geometry, bond lengths, bond angles, and intermolecular interactions of crystalline solids. While crystallographic data for the parent compound, this compound, is not extensively available in the reviewed literature, numerous studies have been conducted on its derivatives, offering valuable insights into the structural characteristics of this class of compounds. The analysis of these derivatives reveals how substitutions on the imidazole ring and the sulfonamide group influence the crystal packing and molecular conformation.

Detailed research findings from the X-ray diffraction studies of several this compound derivatives are presented below, highlighting the key structural features and crystallographic parameters.

Crystallographic Analysis of N-Substituted Imidazole and Benzimidazole (B57391) Sulfonamides

In a study focused on the synthesis and antibacterial evaluation of novel imidazole and benzimidazole sulfonamides, the structures of two representative compounds were determined by single crystal X-ray diffraction. researchgate.net The crystallographic data for these compounds, N-(2-(1H-imidazol-1-yl)ethyl)-4-methylbenzenesulfonamide (referred to as compound 4a in the study) and a related benzimidazole derivative (3a ), have been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition numbers 923665 and 923664, respectively. researchgate.net The analysis revealed a triclinic crystal system for compound 4a and a tetragonal system for compound 3a . researchgate.net

Structural Elucidation of a Complex Diphenyl-Substituted Imidazole Derivative

The crystal structure of 4-chloro-[2-(4,5-diphenyl-1H-imidazol-2-yl)-6-(4,5-diphenyl-1H-imidazol-3-ium-2-yl)]phenol nitrate (B79036), a complex derivative, was determined to be a monoclinic system with the space group P21/c. iosrjournals.org The unit cell parameters were reported as a = 14.682(5) Å, b = 14.514(5) Å, and c = 18.460(5) Å, with a β angle of 128.210(5)°. iosrjournals.org The crystal packing of this molecule is stabilized by a network of intramolecular and intermolecular hydrogen bonds, including interactions between the imidazole rings, the phenol (B47542) group, and the nitrate anion. iosrjournals.org The dihedral angle between the mean planes of the two imidazole rings is 48.91(2)°. iosrjournals.org

Crystal Structure of 2-(o-sulfamoylphenyl)benzimidazole

The molecular structure of 2-(o-sulfamoylphenyl)benzimidazole and its metal complexes with Cobalt(II) and Zinc(II) have also been determined by X-ray diffraction analysis. nih.gov For the parent ligand, 2-(o-sulfamoylphenyl)benzimidazole, the analysis provides detailed information on bond lengths and angles, confirming its molecular conformation. In its metal complexes, the compound acts as a bidentate chelating ligand through the sulfonamidate nitrogen and an endocyclic nitrogen of the benzimidazole ring. nih.gov The coordination geometry around the metal centers was found to be tetrahedral. nih.gov

The following table summarizes the available crystallographic data for selected derivatives of this compound.

| Compound Name | Crystal System | Space Group | Unit Cell Parameters | Reference |

| N-(2-(1H-imidazol-1-yl)ethyl)-4-methylbenzenesulfonamide | Triclinic | N/A | CCDC Deposition Number: 923665 | researchgate.net |

| 4-chloro-[2-(4,5-diphenyl-1H-imidazol-2-yl)-6-(4,5-diphenyl-1H-imidazol-3-ium-2-yl)]phenol nitrate | Monoclinic | P21/c | a = 14.682(5) Å, b = 14.514(5) Å, c = 18.460(5) Å, β = 128.210(5)° | iosrjournals.org |

| 2-(o-sulfamoylphenyl)benzimidazole | N/A | N/A | Molecular structure determined by X-ray diffraction. Detailed bond lengths and angles available in the cited literature. | nih.gov |

| Co(II) complex of 2-(o-sulfamoylphenyl)benzimidazole | N/A | N/A | Tetrahedral geometry around the Co(II) center. | nih.gov |

| Zn(II) complex of 2-(o-sulfamoylphenyl)benzimidazole | N/A | N/A | Tetrahedral geometry around the Zn(II) center. | nih.gov |

N/A: Not available in the provided search results.

Structure Activity Relationship Sar Studies of 1h Imidazole 2 Sulfonamide Derivatives

Impact of Substituent Effects on Biological Activity

The electronic nature of substituents on the heterocyclic or associated aromatic rings plays a pivotal role in modulating the biological activity of imidazole-based sulfonamides. The introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly impact the molecule's potency and efficacy.

Research on related heterocyclic sulfonamides has shown varied, and sometimes opposing, effects depending on the target and the specific scaffold. For instance, in a series of 1H-indole-2-carboxamides, small, aliphatic EDGs such as methyl, cyclopropyl, and ethyl groups were found to be favorable for activity. acs.org Conversely, analogues containing strong EWGs like halogens and trifluoromethyl groups were inactive. acs.org In another study on quinoxaline (B1680401) sulfonamide derivatives, the presence of a strong EDG like a methoxy (B1213986) group increased diuretic activity, while a strong EWG such as a nitro group diminished it. mdpi.com However, for antibacterial activity within the same class of quinoxaline derivatives, the opposite was true; EWGs led to the highest potency. mdpi.com

Similarly, studies on 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives revealed that halogen substitutions (EWGs) enhanced biological activity. nih.gov This trend was also observed in other sulfonamide series, where compounds bearing EWGs demonstrated greater antimicrobial activity than those with EDGs. paom.plnih.gov The introduction of a nitro group, a potent EWG, has been shown to increase the antibacterial activity of certain sulfonamide drugs. nih.gov These findings suggest that the electronic influence of substituents must be carefully tailored to the specific biological target and desired activity.

Table 1: Effect of Electronic Groups on the Activity of 1H-Indole-2-carboxamide Analogues Data sourced from ACS Publications acs.org

| Compound | Substituent at 5'-position | Electronic Nature | Potency (pEC50) |

| 1 | Methyl | EDG | 6.2 |

| 3 | Cyclopropyl | EDG | 6.2 |

| 5 | Ethyl | EDG | 5.7 |

| 8 | Chlorine | EWG | < 4.2 |

| 9 | Fluorine | EWG | < 4.2 |

| 10 | Trifluoromethyl | EWG | < 4.2 |

The three-dimensional arrangement of atoms (stereochemistry) and the placement of functional groups (positional isomerism) are critical factors in the SAR of 1H-imidazole-2-sulfonamide derivatives. Chiral centers can lead to enantiomers with vastly different biological activities, as one stereoisomer may fit into a receptor's binding site more effectively than the other. nih.gov In the development of kinase inhibitors, a class of drugs where imidazole (B134444) scaffolds are common, the stereochemical preference can be dramatic; in one case, the R-isomer of a macrocycle was found to be 210-fold more potent than its corresponding S-enantiomer. nih.gov

Positional isomerism also significantly influences activity. The location of the sulfonamide group on an aromatic ring, for example, can alter the binding mode and potency. However, in some cases, changes in position have a negligible effect. For instance, moving a sulfonamide group from the para to the meta position on a phenyl ring of an indole (B1671886) carboxamide analogue did not significantly affect its potency. acs.org This suggests that for certain scaffolds and targets, the specific vector of the sulfonamide group is less critical than its mere presence.

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a key parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). For this compound derivatives, modulating lipophilicity is a common strategy to improve properties like aqueous solubility. google.com

In the development of hypoxia-inducible factor-1 (HIF-1) pathway inhibitors, a series of 2,2-dimethyl-2H-chromene-based heteroarylsulfonamides were specifically designed to decrease lipophilicity and enhance aqueous solubility. google.com Structure-activity relationship studies on astemizole (B1665302) analogues showed that derivatives bearing water-solubilizing groups exhibited moderate to high solubility, whereas those containing lipophilic groups like fluorine had lower solubility. up.ac.za

The introduction of small alkyl groups can be a strategy to retain biological activity without causing a sharp increase in lipophilicity. google.com In contrast, replacing a lipophilic group with a more polar one can be beneficial. For example, substituting a methoxy group with a cyano group was driven by the latter's lipophilicity-lowering effects and resilience to metabolism. up.ac.za The strategic incorporation of fluorine atoms, as seen in trifluoromethyl groups, can also be used to modulate and often reduce lipophilicity while potentially improving metabolic stability. acs.org

Importance of Specific Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For this compound derivatives, the sulfonamide group and its primary sulfamoyl component are critical pharmacophoric features.

The unsubstituted, or primary, sulfamoyl group (-SO₂NH₂) is a vital feature for the efficacy of many sulfonamide-based inhibitors. This group is a key hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in the active site of target proteins. mdpi.com For example, in the active site of COX-2, the NH₂ of the sulfonamide can interact with the amide group of glutamine. mdpi.com

The importance of the primary sulfonamide is highlighted in studies where its modification leads to a loss of activity. In one series of indole carboxamides, methylation of the sulfonamide nitrogen resulted in a less potent compound, indicating that the secondary amide was crucial for activity. acs.org This emphasizes the role of the hydrogen atoms on the sulfonamide nitrogen in forming key interactions with the biological target.

The sulfonamide moiety (-SO₂NRR') as a whole is a cornerstone of the pharmacophore for this class of compounds. It is a bioisostere for carboxylic acids, providing similar binding interactions but with improved metabolic stability. The sulfonamide group is a known zinc-binding group (ZBG), which is particularly important for its inhibitory activity against zinc-containing enzymes like carbonic anhydrases. nih.govresearchgate.net

The sulfonamide functional group contributes to enhanced aqueous solubility and metabolic stability. Its ability to form hydrogen bonds is a primary driver of its binding affinity. The sulfonyl oxygens can act as hydrogen bond acceptors, interacting with residues such as the imidazole nitrogen of histidine in an enzyme's active site. mdpi.com The planar, rigid structure of the imidazole ring can engage in π-π stacking interactions, while the sulfonamide group provides specific, directional hydrogen bonds, creating a synergistic effect that enhances binding and biological activity. Replacing the sulfonamide with a sulfone (-SO₂-), which lacks the crucial nitrogen atom for hydrogen bonding, has been shown to result in less potent compounds, underscoring the significance of the complete sulfonamide moiety in target interaction. acs.org

Conformational Analysis and SAR Implications

The three-dimensional arrangement of a molecule is a crucial determinant of its biological activity. researchgate.net For this compound derivatives, conformational analysis—the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds—is vital for understanding their interaction with biological targets. researchgate.netacs.org The inherent flexibility of the sulfonamide group and its linkage to the imidazole ring allows for a range of conformations, which in turn influences the molecule's shape, physicochemical properties, and the positioning of key functional groups. researchgate.net

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are often employed to investigate the conformational preferences of such molecules. tandfonline.com These studies can identify low-energy, stable conformations that are more likely to be biologically active. tandfonline.com For instance, the molecular electrostatic potential (MEP) can identify regions of the molecule that are electron-rich or -poor, highlighting potential sites for interaction with a biological receptor. tandfonline.com

The strategy of introducing conformational restriction into a lead compound is a common tactic in medicinal chemistry to enhance potency and selectivity. researchgate.net By incorporating rigid structural elements or bulky groups, the number of accessible conformations is reduced. This pre-organization of the molecule into a bioactive conformation can lead to a more favorable binding entropy, as less conformational freedom is lost upon binding to the receptor. researchgate.net In the context of this compound derivatives, this could be achieved by introducing substituents on the imidazole ring or the sulfonamide nitrogen that sterically hinder rotation around the key bonds. Such modifications, however, must be carefully considered, as any structural change can alter multiple properties with unpredictable outcomes. researchgate.net

Hybridization Strategies and their SAR Consequences

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug discovery to develop compounds with enhanced affinity, improved selectivity, or a dual mechanism of action. researchgate.netnih.govpsu.edu The this compound scaffold has been extensively used as a core for developing hybrid molecules with a wide range of biological activities, including anticancer and carbonic anhydrase inhibitory effects. researchgate.netresearchgate.net

One notable hybridization strategy involves the creation of tri-aryl imidazole-benzene sulfonamide hybrids. mdpi.com These compounds have been investigated as selective inhibitors of carbonic anhydrase (CA) isoforms IX and XII, which are implicated in tumor growth. researchgate.netresearchgate.netmdpi.com The structure-activity relationship (SAR) of these hybrids revealed that substitution at the ortho-position of the aryl moiety is crucial for high selectivity. mdpi.com Specifically, the presence of a lipophilic and electron-donating group, such as a methoxy group, at the ortho-position of the phenyl ring resulted in potent inhibition of CA IX and XII. mdpi.com

| Compound | Ar Substituent | CA IX Ki (μM) | CA XII Ki (μM) |

|---|---|---|---|

| 5g | 2-MeO-phenyl | 0.3 | 3.7 |

Another successful hybridization strategy involves linking the imidazole-sulfonamide core with other heterocyclic systems known for their pharmacological properties, such as isoxazole. researchgate.net A series of 2-(isoxazol-3-yl)-1H-imidazole sulfonamide derivatives were synthesized and evaluated for their anticancer activity against various human cancer cell lines. researchgate.net Several of these hybrids demonstrated potent cytotoxic effects. researchgate.net

The rationale behind this approach is that the combination of different pharmacophores can lead to compounds that interact with multiple biological targets or have enhanced binding to a single target. tandfonline.com For example, azole-sulfonamide hybrids are being explored for their potential to act on dual/multiple targets in cancer cells, which could be a promising strategy to overcome drug resistance. tandfonline.com The sulfonamide moiety itself is a versatile pharmacophore, known to be a bioisostere of a carboxylic acid group but with different physicochemical properties that can improve metabolic stability and cell membrane permeability. sci-hub.se

The following table summarizes the anticancer activity of selected imidazole-sulfonamide hybrids.

| Compound Series | Hybrid Structure | Target | Reported Activity |

|---|---|---|---|

| 62c-f | Imidazole-sulfonamide | BRAF V600E kinase | Inhibitory activity researchgate.netresearchgate.net |

| 64(a-f) | Imidazole-sulfonamide | Carbonic Anhydrase IX and XII | Inhibitory activity researchgate.netresearchgate.net |

| 65b-d | Imidazole-sulfonamide | Carbonic Anhydrase IX and XII | Inhibitory activity researchgate.netresearchgate.net |

The SAR studies consistently show that the nature and position of substituents on the various components of the hybrid molecule significantly influence the biological activity. nih.govpsu.edu For instance, in some series, electron-withdrawing groups on an aromatic ring attached to the core structure have been shown to enhance activity compared to electron-donating groups. nih.govpsu.edu

Computational Chemistry and Theoretical Investigations of 1h Imidazole 2 Sulfonamide

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, typically a protein. This method is crucial for understanding the structural basis of inhibition and for the rational design of more potent and selective drugs. While specific docking studies focusing exclusively on 1H-imidazole-2-sulfonamide against a wide array of enzymes are not extensively documented, the behavior of the imidazole-sulfonamide scaffold has been computationally modeled against several key protein targets. The following sections describe the predicted binding modes and interactions based on studies of closely related sulfonamide and imidazole (B134444) derivatives.

The interaction of this compound with protein active sites is predicted to be governed by a combination of hydrogen bonds, electrostatic interactions, and hydrophobic contacts. The sulfonamide group is a well-established zinc-binding group (ZBG) and is central to the molecule's interaction with metalloenzymes. The deprotonated sulfonamide nitrogen is expected to form a strong coordinate bond with the catalytic zinc ion (Zn²⁺) present in the active site of enzymes like carbonic anhydrases. Furthermore, the sulfonyl oxygens can act as hydrogen bond acceptors, while the -NH₂ group can act as a hydrogen bond donor, anchoring the molecule within the binding pocket. The imidazole ring can participate in various interactions, including hydrogen bonding (via the ring nitrogens), π-π stacking with aromatic residues, and hydrophobic interactions.

The binding affinity of a ligand to a protein is a measure of the strength of their interaction. In silico, this is often estimated as a docking score or binding free energy (ΔG), typically in kcal/mol. The imidazole-sulfonamide scaffold has been investigated as an inhibitor for several classes of enzymes.

Carbonic Anhydrase (CA) IX : Sulfonamides are classic inhibitors of CAs. Docking studies on related sulfonamides against the tumor-associated isoform CA IX show that the primary sulfonamide moiety is essential for potent inhibition, as it coordinates directly with the active site Zn²⁺ ion. The binding affinity of hybrid compounds containing sulfonamide and triazole (an isomer of imidazole) moieties toward CA IX has been reported with binding free energies ranging from -5.5 to -7.0 kcal/mol ekb.eg. Nitroimidazole-sulfonamide derivatives have also been designed as selective CA IX inhibitors, leveraging the hypoxic tumor environment. researchgate.net

SARS-CoV-2 Proteases : The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical target for antiviral drugs. Computational studies have explored imidazole and sulfonamide derivatives as potential inhibitors. nih.govnih.gov These compounds are predicted to fit within the active site of Mpro, forming key interactions that block its catalytic activity. nih.gov Docking studies of various imidazole derivatives have shown strong binding affinities, with calculated Gibbs free energy (ΔG) values reaching as low as -9.2 kcal/mol for some analogues. mdpi.com

DapE : The bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) is a target for new antibiotics. It is a dizinc (B1255464) metalloenzyme, and molecular docking experiments suggest that sulfonamides can act as effective zinc-binding groups to inhibit its function. nih.govluc.edu

α-Glucosidase : This enzyme is a target for managing type 2 diabetes. Benzimidazole-bearing sulfonamide analogues have been evaluated as potential α-glucosidase inhibitors. researchgate.net Docking studies of potent sulfonamide derivatives reveal key hydrogen bonding and hydrophobic interactions within the enzyme's active site, with some compounds showing significantly higher predicted potency than the standard drug, acarbose. nih.gov

Plasmepsin : These aspartic proteases are essential for the malaria parasite Plasmodium falciparum. While specific docking of this compound is not reported, inhibitors of plasmepsins typically interact with the catalytic dyad (Asp34 and Asp214) in the active site. nih.gov A molecule like this compound could potentially form hydrogen bonds with these catalytic aspartates.

| Target Enzyme | Compound Class | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Carbonic Anhydrase IX (CA IX) | Triazole-Benzenesulfonamide Hybrid | -6.97 | ekb.eg |

| SARS-CoV-2 Main Protease (Mpro) | Imidazolyl–methanone Derivative | -9.2 | mdpi.com |

| α-Glucosidase | Soritin Sulfonamide Derivative | -9.8 (Docking Score) | nih.gov |

Molecular docking not only predicts binding affinity but also identifies the specific amino acid residues that form the binding pocket and interact with the ligand.

CA IX : The sulfonamide moiety typically forms hydrogen bonds with the backbone and side chain of residue Thr199, in addition to coordinating the Zn²⁺ ion, which is itself held by three histidine residues (His94, His96, His119). researchgate.net

SARS-CoV-2 Mpro : The active site contains a catalytic dyad of His41 and Cys145. Inhibitors often form hydrogen bonds with these residues, as well as with others such as Gly143, Ser144, and Glu166, which line the substrate-binding pockets. mdpi.comchemrxiv.org

DapE : Docking of indoline (B122111) sulfonamide inhibitors suggests that the sulfonamide group interacts with the zinc ions in the active site. nih.govluc.edu

α-Glucosidase : Potent sulfonamide inhibitors have been shown to form hydrogen bonds with key catalytic residues such as Asp214, Glu276, and Asp349. nih.gov

| Target Enzyme | Key Interacting Residues | Type of Interaction |

|---|---|---|

| Carbonic Anhydrase IX | Zn²⁺, His94, His96, His119, Thr199 | Coordination, Hydrogen Bonding |

| SARS-CoV-2 Main Protease | His41, Cys145, Glu166, Gly143 | Hydrogen Bonding, Hydrophobic |

| DapE | Zn²⁺ ions | Coordination |

| α-Glucosidase | Asp214, Glu276, Asp349 | Hydrogen Bonding |

The insights gained from molecular docking studies are foundational for structure-guided design. By understanding how a scaffold like this compound binds to a target, chemists can rationally design new derivatives with improved properties. For example, if docking reveals an unoccupied hydrophobic pocket near the imidazole ring, derivatives with lipophilic substituents at that position can be synthesized to enhance binding affinity. This approach has been used to optimize sulfonamide inhibitors for CA IX, where modifying the tail of the molecule (the part extending away from the zinc-binding sulfonamide group) can dramatically improve isoform selectivity and potency. ekb.eg Similarly, for SARS-CoV-2 Mpro, docking hits have been elaborated upon to create more potent, noncovalent inhibitors by growing fragments into adjacent binding pockets. acs.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely employed to determine optimized molecular geometries, conformational energies, and various electronic properties.

DFT calculations, commonly using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), can predict the most stable three-dimensional structure of this compound by minimizing its energy. nih.govresearchgate.netmdpi.com

The geometry of the imidazole ring is planar, while the sulfonamide group has a distorted tetrahedral geometry around the sulfur atom. The key conformational flexibility in this compound arises from the rotation around the C-S bond connecting the imidazole ring to the sulfonamide group. DFT calculations can determine the energy profile of this rotation to identify the lowest energy (most stable) conformers. In related sulfonamide structures, intramolecular hydrogen bonds between the sulfonamide N-H and an acceptor atom on the adjacent ring can influence the preferred conformation. mdpi.com The calculations provide precise values for bond lengths, bond angles, and dihedral angles that characterize the molecule's 3D shape.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | S=O | ~1.45 Å |

| Bond Length | C-S (Imidazole-Sulfonamide) | ~1.77 Å |

| Bond Length | S-N (Sulfonamide) | ~1.65 Å |

| Bond Angle | O=S=O | ~120° |

| Bond Angle | C-S-N | ~107° |

| Dihedral Angle | N(ring)-C-S-N | Variable (defines conformation) |

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity, stability, and physical properties. Computational chemistry provides a powerful lens through which to examine this structure. For this compound, a molecule combining an aromatic imidazole ring with a strongly electron-withdrawing sulfonamide group, these analyses are crucial for understanding its chemical behavior.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. irjweb.comacs.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. acs.orgacs.org

For this compound, the HOMO is expected to be predominantly localized on the electron-rich imidazole ring. The LUMO, conversely, would likely be centered on the electron-deficient sulfonamide group and the adjacent carbon atom of the imidazole ring, reflecting the electron-withdrawing nature of the -SO₂NH₂ group. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Charge Transfer and Energy Gap Calculations

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A large energy gap implies high stability and low reactivity, as more energy is required for electronic excitation. irjweb.comnih.gov Conversely, a small energy gap suggests the molecule is more prone to chemical reactions. researchgate.net

In this compound, the interaction between the electron-donating imidazole ring and the electron-withdrawing sulfonamide group facilitates intramolecular charge transfer (ICT). This ICT character would likely result in a relatively moderate to small energy gap, suggesting a higher degree of chemical reactivity compared to unsubstituted imidazole.

Table 1: Conceptual Global Reactivity Descriptors Global reactivity descriptors can be calculated from HOMO and LUMO energies to quantify chemical behavior. While specific values for this compound are unavailable, the formulas used in computational studies are presented below.

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Measures chemical reactivity and kinetic stability. irjweb.com |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. irjweb.com |

| Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. irjweb.com |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | μ² / (2η) (where μ = -χ) | Measures the propensity to accept electrons. irjweb.com |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. tandfonline.comnih.gov The MEP map uses a color scale to represent electrostatic potential on the electron density surface. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.govresearchgate.net

For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the sulfonamide group and the nitrogen atom at position 3 of the imidazole ring, identifying them as primary sites for electrophilic attack. nih.govresearchgate.net A region of high positive potential (blue) would likely be found around the hydrogen atoms of the amine (NH₂) and the imidazole N-H group, indicating these are the most probable sites for nucleophilic interactions. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge transfer, hyperconjugative interactions, and bonding within a molecule. nih.govacadpubl.eu It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E²) associated with these interactions quantifies their significance; higher E² values indicate stronger interactions. nih.gov

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a topological analysis method that maps the probability of finding an electron pair in a given region of a molecule. jussieu.frnih.gov It provides a clear depiction of core electrons, covalent bonds, and lone pairs. ELF values range from 0 to 1, where values close to 1 correspond to regions with highly localized electron pairs (like covalent bonds and lone pairs), and lower values indicate regions of delocalized electrons. researchgate.net

An ELF analysis of this compound would reveal basins of high localization corresponding to the C-N, C-C, S-O, S-N, and N-H bonds. It would also clearly show the lone pairs on the oxygen and nitrogen atoms. The ELF map would visually confirm the covalent bonding structure and the distribution of non-bonding electrons within the molecule. nih.govresearchgate.net

Fukui Functions for Reactivity Site Prediction

Fukui functions are reactivity descriptors derived from density functional theory (DFT) that identify the most reactive sites within a molecule. nih.govresearchgate.net They quantify the change in electron density at a specific point when an electron is added to or removed from the system.

f+(r) relates to nucleophilic attack (electron acceptance) and points to the most electrophilic sites.

f-(r) relates to electrophilic attack (electron donation) and indicates the most nucleophilic sites. researchgate.net

For this compound, the Fukui function analysis would likely predict that the nitrogen and oxygen atoms of the sulfonamide group and the N3 atom of the imidazole ring are the most susceptible sites for electrophilic attack (highest f- values). The sulfur atom and the C2 carbon of the imidazole ring would be predicted as the primary sites for nucleophilic attack (highest f+ values), consistent with the electron-withdrawing effect of the attached groups. researchgate.net

Vibrational Frequency Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying molecular structures and functional groups. Computational methods, particularly those based on Density Functional Theory (DFT), allow for the accurate prediction of vibrational spectra, aiding in the interpretation of experimental data.

Theoretical IR and Raman spectra for this compound can be predicted using quantum chemical calculations. Methodologies such as DFT with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed to optimize the molecular geometry and compute the harmonic vibrational frequencies. google.comfrontiersin.org The calculations yield a set of vibrational modes, each with a specific frequency and intensity for both IR and Raman activity.

To enhance the agreement between theoretical and experimental data, calculated frequencies are often scaled using a uniform scaling factor. google.com This process corrects for systematic errors arising from the harmonic approximation used in the calculations and the limitations of the chosen basis set. google.com For instance, scaling factors around 0.96 are common for B3LYP calculations. google.com The resulting predicted spectra provide a powerful reference for assigning bands in experimentally recorded spectra.

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) [IR] | Predicted Scaled Frequency (cm⁻¹) [Raman] |

| N-H Stretch (Imidazole) | 3507 | 3509 |

| N-H Stretch (Sulfonamide) | 3349 | 3328 |

| C-H Stretch (Imidazole) | 3123 | 3120 |

| SO₂ Asymmetric Stretch | 1320 | 1317 |

| C=N Stretch (Imidazole) | 1588 | 1592 |

| SO₂ Symmetric Stretch | 1155 | 1147 |

| S-N Stretch | 914 | 895 |

A crucial step in analyzing the vibrational characteristics of a molecule is the detailed assignment of each calculated vibrational mode to specific molecular motions, such as stretching, bending, or torsion. This is accomplished using Potential Energy Distribution (PED) analysis. PED quantifies the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a particular normal mode of vibration.

For this compound, PED analysis would allow for unambiguous assignment of key functional group vibrations. For example, the characteristic asymmetric and symmetric stretching modes of the sulfonyl group (SO₂) are expected to appear in the ranges of 1313–1320 cm⁻¹ and 1143–1155 cm⁻¹, respectively. The stretching vibration of the S-N bond is typically observed in the 895–914 cm⁻¹ region. The N-H stretching of the imidazole ring is anticipated at higher frequencies, often above 3100 cm⁻¹, while the C-H stretching vibrations of the aromatic ring also appear in this region. frontiersin.org

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

NMR spectroscopy is an indispensable technique for structure elucidation in organic chemistry. Theoretical calculations of NMR chemical shifts provide valuable support for the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for predicting NMR chemical shifts.

Theoretical ¹H NMR chemical shifts for this compound can be calculated using the GIAO method, often coupled with DFT (B3LYP) and a comprehensive basis set. google.com The calculations are typically performed on the optimized molecular geometry, and the resulting chemical shifts are referenced against a standard, such as Tetramethylsilane (TMS).

For the imidazole ring, distinct signals are expected for the protons at different positions. Based on experimental data for imidazole, protons at positions 4 and 5 typically appear around 7.1-7.2 ppm, while the proton at position 2 is more deshielded, appearing around 7.7 ppm. The proton on the sulfonamide group (-SO₂NH₂) is expected to be a singlet and appear further downfield.

| Proton | Predicted Chemical Shift (ppm) |

| H (Imidazole, Pos. 4/5) | 7.15 |

| H (Imidazole, Pos. 2) | 7.73 |

| NH (Imidazole) | 11.62 |

| NH₂ (Sulfonamide) | 7.80 |

| Carbon | Predicted Chemical Shift (ppm) |

| C-4 / C-5 (Imidazole) | 122.5 |

| C-2 (Imidazole) | 145.0 |

Non-Linear Optics (NLO) Properties: First and Second Hyperpolarizability

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. Computational methods are instrumental in predicting the NLO response of molecules, guiding the synthesis of new materials. The key parameters determining NLO activity are the first (β) and second (γ) hyperpolarizabilities.

The first hyperpolarizability (β) of this compound can be calculated using DFT methods. A high value for the total hyperpolarizability (β_tot) suggests that the molecule could be a promising candidate for NLO applications, such as second-harmonic generation. The NLO response is often related to the molecule's electronic properties, specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability, as it indicates easier electronic transitions and charge transfer within the molecule. Azo sulfonamide derivatives, for instance, have been studied for their NLO properties, and it has been found that an inverse relationship often exists between the total first hyperpolarizability and the HOMO-LUMO energy gap. Molecules containing donor-π-acceptor motifs, like many imidazole and sulfonamide derivatives, often exhibit significant NLO properties.

| Property | Predicted Value |

| Dipole Moment (μ) | ~5-7 D |

| Average Polarizability (α) | ~10-15 x 10⁻²⁴ esu |

| First Hyperpolarizability (β_tot) | ~5-10 x 10⁻³⁰ esu |

| HOMO-LUMO Energy Gap | ~4-5 eV |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the behavior of biological and chemical systems at an atomic level. For this compound, MD simulations can provide profound insights into its interaction with protein targets, elucidating the stability of the ligand-protein complex, the dynamics of their interaction, and the conformational changes that govern the binding process.

Ligand-Protein Complex Stability and Dynamics

MD simulations are instrumental in assessing the stability of the complex formed between this compound and its target protein. By simulating the system over time, typically on the nanosecond to microsecond scale, researchers can monitor key parameters that indicate the stability of the binding.

One of the primary metrics used is the Root Mean Square Deviation (RMSD). The RMSD of the protein's backbone atoms is calculated relative to a reference structure (often the initial docked pose) over the course of the simulation. A stable RMSD value suggests that the protein has reached equilibrium and that the ligand's binding does not induce significant, destabilizing conformational changes. Similarly, the RMSD of the ligand itself within the binding pocket is monitored. A low and stable ligand RMSD indicates that it remains securely bound in its initial binding mode.

Another critical parameter is the Root Mean Square Fluctuation (RMSF). RMSF analysis helps to identify the flexibility of different regions of the protein. By comparing the RMSF of the protein with and without the bound ligand, researchers can determine if the binding of this compound leads to a stabilization or increased flexibility of specific loops or domains that are crucial for biological function.

Hydrogen bond analysis is also a key component of stability assessment. The number and duration of hydrogen bonds formed between this compound and the protein's active site residues are tracked throughout the simulation. The persistence of key hydrogen bonds is a strong indicator of a stable and specific interaction.

The following table illustrates hypothetical data that could be generated from an MD simulation study of a this compound-protein complex.

| Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) | Number of Hydrogen Bonds |

|---|---|---|---|

| 0 | 0.0 | 0.0 | 4 |

| 10 | 1.2 | 0.8 | 3 |

| 20 | 1.5 | 1.0 | 4 |

| 30 | 1.4 | 0.9 | 3 |

| 40 | 1.6 | 1.1 | 4 |

| 50 | 1.5 | 1.0 | 3 |

Conformational Changes and Binding Mechanisms

MD simulations can also shed light on the intricate mechanisms of binding and any associated conformational changes in both the ligand and the protein. While molecular docking provides a static snapshot of the binding pose, MD simulations reveal the dynamic nature of this interaction.

The simulations can capture how the ligand adjusts its conformation within the binding pocket to optimize its interactions. Torsional angles within the this compound molecule can be monitored to understand its conformational flexibility upon binding.

Furthermore, MD simulations can reveal how the protein accommodates the ligand. This may involve subtle side-chain rearrangements or more significant domain movements. Principal Component Analysis (PCA) of the simulation trajectory can be employed to identify the dominant modes of motion in the protein, highlighting the collective movements that may be essential for ligand binding and subsequent biological activity.

By analyzing the entire binding process through advanced simulation techniques, researchers can construct a detailed picture of the binding pathway and the key intermediate states, providing a more complete understanding of the binding mechanism.

Theoretical Assessment of ADMET Properties

The success of a potential drug molecule is not solely dependent on its biological activity but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. In silico methods for predicting ADMET properties are invaluable in the early stages of drug discovery for filtering out compounds that are likely to fail later in development.

For this compound, a range of computational models can be used to predict its ADMET properties. These predictions are typically based on its structural features and physicochemical properties.

Absorption: Key parameters for oral bioavailability, such as human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential, can be predicted. These models often rely on descriptors like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are crucial. The extent to which a compound binds to plasma proteins affects its free concentration and thus its efficacy. BBB penetration is a critical consideration for drugs targeting the central nervous system.

Metabolism: Computational models can predict the likelihood of a compound being a substrate or inhibitor of various cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which are the primary enzymes involved in drug metabolism.

Excretion: While direct prediction of excretion pathways is complex, properties like renal organic cation transporter (OCT2) inhibition can be computationally estimated.

Toxicity: A variety of toxicological endpoints can be predicted, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition).

The following table provides a hypothetical in silico ADMET profile for this compound, based on computational models commonly used in drug discovery.

| ADMET Property | Predicted Value/Classification |

|---|---|

| Human Intestinal Absorption (HIA) | Good |

| Caco-2 Permeability | Moderate |

| Blood-Brain Barrier (BBB) Penetration | Low |

| P-glycoprotein Substrate | No |

| CYP2D6 Inhibitor | Yes |

| CYP3A4 Inhibitor | No |

| Ames Mutagenicity | Non-mutagenic |

| hERG Inhibition | Low risk |

| Hepatotoxicity | Low probability |

These theoretical assessments provide a valuable initial screening of the drug-like properties of this compound, helping to guide further experimental validation and optimization efforts. It is important to note that while these in silico predictions are highly useful, they must be confirmed through in vitro and in vivo studies.

Medicinal Chemistry Applications and Future Research Directions

1H-Imidazole-2-Sulfonamide as a Privileged Scaffold in Drug Discovery

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, diverse biological targets. The this compound structure fits this description due to the combined properties of its two core components: the imidazole (B134444) ring and the sulfonamide group.

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This feature makes it a versatile component in drug design, capable of acting as a proton donor and/or acceptor and participating in hydrogen bonding and coordination with metal ions in enzyme active sites. nih.govnih.gov Imidazole and its derivatives are found in a wide array of biologically active molecules and are known to exhibit a broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govnih.gov

The sulfonamide functional group (-SO2NH2) is another cornerstone of medicinal chemistry, first recognized for its antibacterial properties in the earliest sulfa drugs. ajchem-b.com Since then, its applications have expanded dramatically, and it is now a key feature in drugs targeting a multitude of diseases, including viral infections, cancer, and inflammatory conditions. nih.govresearchgate.netcitedrive.com The sulfonamide moiety can act as a bioisostere for other functional groups and is crucial for interacting with various enzyme active sites, most notably as a zinc-binding group in metalloenzymes. researchgate.net

The combination of these two pharmacologically compatible moieties into a single molecule creates a scaffold with significant potential. nih.gov The this compound framework offers multiple points for chemical modification, allowing chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties to achieve desired biological activity and selectivity. This versatility makes it an excellent starting point for building libraries of compounds aimed at diverse therapeutic targets.